1-(4-Methoxybenzoyl)indoline
Overview
Description
1-(4-Methoxybenzoyl)indoline (MBi) is a small molecule that has been widely studied due to its potential applications in scientific research. MBi is a compound of the benzene ring with an indole moiety and a methoxy group attached to the ring. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and cell signaling.
Scientific Research Applications
1. Drug Metabolism and Detection
- The study of the urinary metabolites of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived cannabimimetic, was conducted using gas chromatography-mass spectrometry. This research is significant for understanding the metabolic pathways and detection of this compound in drug intoxication cases (Kavanagh et al., 2012).
2. Anticancer Research
- Novel 1-(1-acyl substituted indolin-5-sulfonyl)-4-phenyl-1H-imidazoles with varying N-acyl groups on the indoline ring, including 4-methoxybenzoyl, were synthesized and evaluated for their in vitro anticancer activity. This research explores the potential of indoline derivatives in cancer therapy (Subramanian et al., 2016).
3. Antivascular Agents
- Research on the synthesis of new disubstituted analogues of 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole, and their evaluation as potential antivascular agents, has contributed to understanding the role of these compounds in inhibiting tubulin polymerization and their potential as cancer treatment agents (Ty et al., 2008).
4. Corrosion Inhibition
- Indoline compounds, including those with 4-methoxybenzoyl groups, have been investigated for their corrosion inhibition performance on steel in acidic solutions. This is crucial for industrial applications where metal corrosion is a significant concern (Yadav et al., 2015).
5. Alzheimer's Disease Treatment
- A study on the development of 5-aroylindolyl-substituted hydroxamic acids, including compounds with 4-methoxybenzoyl groups, highlights their potential in treating Alzheimer's disease by inhibiting histone deacetylase 6, ameliorating disease phenotypes, and crossing the blood-brain barrier (Lee et al., 2018).
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLAIOVJPRAHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212066 | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)indoline | |
CAS RN |
211576-31-7 | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211576-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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